molecular formula C50H60N4O10 B034109 1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate CAS No. 109947-21-9

1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate

Katalognummer B034109
CAS-Nummer: 109947-21-9
Molekulargewicht: 877 g/mol
InChI-Schlüssel: LEHREMZJOFLRFF-WXXKFALUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indol-4-yl)-, (E)-2-butenedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "KI-696" and belongs to the class of indole-based compounds. In

Wirkmechanismus

KI-696 exerts its therapeutic effects by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting the activity of GSK-3β, KI-696 can prevent the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
KI-696 has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been found to reduce the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, KI-696 has been found to protect neurons from oxidative stress and inflammation, leading to a potential treatment for neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using KI-696 in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, KI-696 has been found to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of using KI-696 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on KI-696. One area of research could be investigating its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research could be conducted to explore its potential use in treating other inflammatory diseases beyond cancer. Finally, more research could be conducted to investigate its potential use in treating neurodegenerative diseases, particularly in animal models.

Synthesemethoden

The synthesis of KI-696 involves the reaction of 1-(2-bromoacetyl)-3-(1H-indol-4-yl)urea with 2-(2-hydroxy-3-(propylamino)propoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-butanedioic acid to form KI-696.

Wissenschaftliche Forschungsanwendungen

KI-696 has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, KI-696 has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

CAS-Nummer

109947-21-9

Produktname

1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate

Molekularformel

C50H60N4O10

Molekulargewicht

877 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one

InChI

InChI=1S/2C23H28N2O3.C4H4O4/c2*1-2-13-24-15-18(26)16-28-23-9-4-3-7-20(23)22(27)11-10-17-6-5-8-21-19(17)12-14-25-21;5-3(6)1-2-4(7)8/h2*3-9,12,14,18,24-26H,2,10-11,13,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI-Schlüssel

LEHREMZJOFLRFF-WXXKFALUSA-N

Isomerische SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O

Kanonische SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O

Synonyme

1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate (2:1) (salt)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.